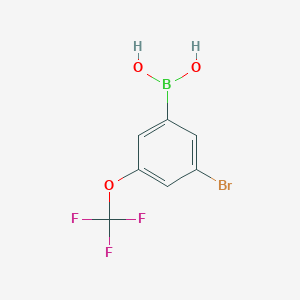

3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-bromo-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIQPQPZRLURMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674733 | |

| Record name | [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-48-4 | |

| Record name | B-[3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-(trifluoromethoxy)phenylboronic acid molecular weight

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, provide validated experimental protocols, and contextualize its application in modern synthetic chemistry.

Core Compound Profile and Physicochemical Properties

This compound is a bifunctional reagent of significant interest in organic synthesis. Its structure incorporates three key features: a boronic acid moiety for coupling reactions, a bromine atom providing an additional synthetic handle, and a trifluoromethoxy (-OCF₃) group that modulates the electronic properties of the phenyl ring. These features make it an exceptionally valuable scaffold in the construction of complex molecules, particularly in the pharmaceutical industry.[1][2]

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 284.83 g/mol | [3] |

| Molecular Formula | C₇H₅BBrF₃O₃ | [4][5] |

| CAS Number | 1072951-48-4 | [4][5][6] |

| Physical Form | Solid | [5] |

| Typical Purity | ≥97% | [4][5][7] |

| Storage Conditions | Inert atmosphere, room temperature | [3][5] |

Mechanistic Insights: The Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a cornerstone of this reagent's utility. Unlike a simple methoxy group (-OCH₃), which is electron-donating via resonance, the -OCF₃ group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[8][9] This has two profound consequences for reactivity:

-

Increased Lewis Acidity : The electron-withdrawing nature of the -OCF₃ group increases the Lewis acidity of the boronic acid. This enhanced acidity can influence reaction kinetics and stability.[8]

-

Modulation of Aryl Reactivity : The electronic properties imparted by the -OCF₃ group are highly sought after in medicinal chemistry. This group can improve key drug properties such as metabolic stability, bioavailability, and binding affinity.[1] The presence of this group on a versatile building block streamlines the synthesis of next-generation therapeutics.

Proposed Synthesis Pathway

While various proprietary methods exist, a robust and common strategy for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate. The proposed workflow for this compound begins with the corresponding dibrominated precursor, 1,3-dibromo-5-(trifluoromethoxy)benzene.

Caption: Proposed synthesis workflow for the target compound.

Expertise & Experience Note: The choice of n-Butyllithium (n-BuLi) and cryogenic conditions (-78 °C) is critical for selective monolithiation, preventing the formation of the dilithiated species. The subsequent addition of trimethyl borate forms the boronate ester, which is then hydrolyzed under acidic conditions to yield the final boronic acid product. This method is analogous to well-established procedures for preparing similar fluorinated arylboronic acids.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[13]

The Catalytic Cycle

The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X).

-

Transmetalation : The boronic acid (Ar'B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl halide.

Reagents & Equipment:

-

This compound (1.2 equivalents)

-

Aryl Halide (e.g., 4-iodotoluene) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

-

Solvent Addition : Add the degassed solvent mixture (e.g., 4 mL of dioxane, 1 mL of water per 1 mmol of aryl halide).

-

Reaction Execution : Heat the mixture to 85-95 °C and stir vigorously for 4-12 hours.[13]

-

Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[13]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Senior Application Scientist's Notes (Trustworthiness & Causality):

-

Why 1.2 equivalents of boronic acid? Boronic acids can undergo self-coupling (homocoupling). Using a slight excess ensures the complete consumption of the more valuable or complex aryl halide partner.[13]

-

Choice of Base : The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. Carbonates are often sufficient, but for less reactive halides, a stronger base like cesium carbonate may be required.

-

Degassed Solvents : Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvents (e.g., by sparging with argon) is a critical step to ensure catalytic turnover and achieve high yields.

-

Catalyst Selection : While Pd(PPh₃)₄ is a classic choice, modern catalysts with specialized phosphine ligands (e.g., XPhos) can offer higher efficiency, lower catalyst loading, and broader substrate scope, especially for challenging couplings.[11]

Applications in Drug Discovery and Development

This compound is explicitly categorized as a "Protein Degrader Building Block".[4] This positions it as a key reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues, which are at the forefront of modern pharmacology. The ability to introduce the trifluoromethoxyphenyl moiety is highly valuable for optimizing the pharmacological profile of a drug candidate.[1][2]

The bromine atom provides a secondary point for diversification. After an initial Suzuki coupling via the boronic acid, the bromine can be used in a subsequent cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling), allowing for the rapid construction of a diverse library of complex, three-dimensional molecules from a single, versatile starting material.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science research. Its unique combination of a reactive boronic acid, a versatile bromine handle, and a powerfully modulating trifluoromethoxy group provides chemists with a reliable and efficient building block for constructing novel molecular architectures. Understanding its underlying chemical principles and employing robust, validated protocols are key to unlocking its full synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1072951-48-4 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 1072951-48-4 [sigmaaldrich.cn]

- 6. This compound | 1072951-48-4 [chemicalbook.com]

- 7. pusl.lookchem.com [pusl.lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound that has emerged as a valuable building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifluoromethoxy (-OCF₃) and bromo substituents on a phenylboronic acid scaffold provide medicinal chemists and material scientists with a powerful tool for introducing these moieties into complex molecular architectures. The trifluoromethoxy group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on practical, field-proven insights.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety considerations is paramount for its effective and safe utilization in a laboratory setting.

Core Properties

This compound is typically a white to off-white solid at room temperature.[2] Key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1072951-48-4 | [2][3][4] |

| Molecular Formula | C₇H₅BBrF₃O₃ | [3][4] |

| Molecular Weight | 284.8 g/mol | [4] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Store in an inert atmosphere at room temperature.[2] |

Safety and Handling

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from the corresponding dibrominated precursor, 1,3-dibromo-5-(trifluoromethoxy)benzene.[4][7] This method offers a regioselective route to the desired boronic acid.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is based on established methodologies for the synthesis of arylboronic acids.

Step 1: Preparation of the Lithiated Intermediate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1,3-dibromo-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq, typically a 2.5 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Causality of Experimental Choices: The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent quenching of the highly reactive organolithium intermediate by moisture or oxygen. The low temperature (-78 °C) is necessary to control the exothermic reaction and prevent side reactions, such as decomposition of the organolithium species.

Step 2: Borylation

-

To the cold (-78 °C) solution of the lithiated intermediate, add triisopropyl borate (1.1 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality of Experimental Choices: Triisopropyl borate is used as the boron source. The borate ester is electrophilic and readily reacts with the nucleophilic organolithium intermediate. A slight excess of the borate ester is used to ensure complete consumption of the lithiated species.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester to the boronic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[8][9] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems.[8][9]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) species and displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).[3][5]

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water, such as 1,4-dioxane/water (e.g., 4:1 v/v).[5]

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.[5]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

Self-Validating System: The progress of the reaction should be monitored to confirm the consumption of starting materials and the formation of the product. The final product should be characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.[10]

Conclusion

This compound is a highly functionalized and versatile building block that offers significant advantages in the synthesis of complex organic molecules. Its trifluoromethoxy group imparts desirable physicochemical properties, while the bromo and boronic acid functionalities provide orthogonal handles for sequential cross-coupling reactions. A solid understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, enables researchers to effectively incorporate this valuable reagent into their synthetic strategies for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1072951-48-4 [sigmaaldrich.cn]

- 3. 1072951-48-4|(3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Boron - ESPI Metals [espimetals.com]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-(trifluoromethoxy)phenylboronic acid structure

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic acid: Structure, Synthesis, and Application

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Ihrem leitenden Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung

3-Brom-5-(trifluormethoxy)phenylboronsäure ist ein hochentwickelter chemischer Baustein, der für die moderne medizinische Chemie und die Entdeckung von niedermolekularen Medikamenten von entscheidender Bedeutung ist. Seine molekulare Architektur, die sich durch eine elektronenarme Trifluormethoxygruppe und ein strategisch platziertes Bromatom auszeichnet, bietet eine duale Reaktivität, die eine sequentielle, kontrollierte Einführung von molekularer Komplexität ermöglicht. Dieser Leitfaden bietet eine umfassende technische Untersuchung der Verbindung, von ihrer Synthese bis zu ihrer Anwendung in der Palladium-katalysierten Kreuzkupplung, insbesondere der Suzuki-Miyaura-Reaktion. Wir konsolidieren bewährte Protokolle, mechanistische Erkenntnisse und Strategien zur Fehlerbehebung, um Forschern die Möglichkeit zu geben, dieses vielseitige Reagenz effektiv in ihren Arzneimittelentwicklungsprogrammen einzusetzen.

Strategische Bedeutung in der Arzneimittelentwicklung

Die Integration von Fluor in pharmazeutische Wirkstoffe ist eine bewährte Strategie zur Verbesserung pharmakokinetischer und pharmakodynamischer Eigenschaften. Die Trifluormethoxygruppe (-OCF3) ist in dieser Hinsicht besonders vorteilhaft. Im Gegensatz zur verwandten Trifluormethylgruppe (-CF3) bietet die -OCF3-Gruppe eine einzigartige Kombination aus hoher Lipophilie und metabolischer Stabilität, während sie gleichzeitig als schwacher Wasserstoffbrückenakzeptor fungieren kann.[1][2] Diese Eigenschaften können zu einer verbesserten Zellmembranpermeabilität, einer erhöhten metabolischen Halbwertszeit und einer optimierten Bindungsaffinität am Zielort führen.

3-Brom-5-(trifluormethoxy)phenylboronsäure nutzt diese Vorteile, indem es die -OCF3-Gruppe in ein Gerüst einbettet, das für die Fragment-basierte Wirkstoffentdeckung und die Optimierung von Leitsubstanzen vorbereitet ist. Das Vorhandensein sowohl einer Boronsäure als auch eines Bromatoms ermöglicht eine orthogonale Synthesestrategie, bei der jede Position selektiv in nachfolgenden Kreuzkupplungsreaktionen funktionalisiert werden kann.

Molekulare Struktur und Reaktivitätsanalyse

Die chemische Persönlichkeit von 3-Brom-5-(trifluormethoxy)phenylboronsäure wird durch das Zusammenspiel ihrer funktionellen Gruppen bestimmt.

-

Boronsäure (-B(OH)₂): Dies ist der primäre reaktive Angriffspunkt für die Suzuki-Miyaura-Kreuzkupplung, der die Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung ermöglicht.

-

Bromatom (-Br): Als vielseitige Austrittsgruppe ermöglicht es eine zweite Kupplungsreaktion, typischerweise unter etwas schärferen Bedingungen als die Boronsäure-Kupplung. Die Reaktivitätsreihenfolge für Halogene in der oxidativen Addition an Palladium(0) ist I > Br > Cl.[3]

-

Trifluormethoxygruppe (-OCF₃): Als stark elektronenziehende Gruppe beeinflusst sie die Elektronendichte des aromatischen Rings erheblich. Dies erhöht die Reaktivität des Bromatoms bei der oxidativen Addition und beeinflusst die Kinetik der Transmetallierungsstufe, an der die Boronsäure beteiligt ist.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, can profoundly alter a molecule's physicochemical properties. This often leads to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] 3-Bromo-5-(trifluoromethoxy)phenylboronic acid, a key building block, embodies these advantages. Its dual functionality—a bromine atom and a boronic acid group—positions it as a versatile reagent for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental nuances that ensure a successful and reproducible synthesis.

Synthetic Strategy: A Mechanistic Approach

The most reliable and common method for synthesizing arylboronic acids involves a two-step sequence:

-

Formation of an Organometallic Intermediate: This typically involves the generation of a Grignard reagent from the corresponding aryl bromide.

-

Borylation and Hydrolysis: The highly nucleophilic Grignard reagent is then reacted with a boron electrophile, usually a trialkyl borate, followed by acidic workup to yield the desired boronic acid.[3][4]

This strategy is predicated on the umpolung (polarity reversal) of the aromatic carbon atom. The electrophilic carbon of the aryl bromide is converted into a nucleophilic carbon in the Grignard reagent, enabling it to attack the electrophilic boron atom of the borate ester.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the synthesis of arylboronic acids via Grignard reagents.[5][6] The starting material for this synthesis is 1,3-dibromo-5-(trifluoromethoxy)benzene. The regioselectivity of the Grignard formation is driven by the statistical likelihood of reaction at either of the two equivalent bromine-substituted positions.

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) before use, and anhydrous solvents are essential.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight | Notes |

| 1,3-Dibromo-5-(trifluoromethoxy)benzene | 323.90 | 50.0 | 16.2 g | Starting material |

| Magnesium turnings | 24.31 | 60.0 | 1.46 g | Must be activated |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~200 mL | Distilled from sodium/benzophenone ketyl |

| Iodine | 253.81 | 1 crystal | ~10 mg | To initiate the Grignard reaction |

| Trimethyl borate | 103.91 | 75.0 | 8.1 mL | Should be freshly distilled |

| Hydrochloric Acid (2 M aqueous) | 36.46 | - | ~150 mL | For hydrolysis and workup |

| Diethyl ether | 74.12 | - | As needed | For extraction |

| Hexane | 86.18 | - | As needed | For recrystallization |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent |

Step-by-Step Procedure

Part 1: Grignard Reagent Formation

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the top of the condenser and dropping funnel with calcium chloride drying tubes or connect to a nitrogen/argon line. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of inert gas.

-

Reagent Addition: Place the magnesium turnings (1.46 g) in the reaction flask. Add a single crystal of iodine.

-

Initiation: In the dropping funnel, prepare a solution of 1,3-dibromo-5-(trifluoromethoxy)benzene (16.2 g) in 80 mL of anhydrous THF. Add approximately 10 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.[7] If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Grignard Reagent Synthesis: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy, grayish-brown mixture. Cool the flask to room temperature.

Part 2: Borylation and Hydrolysis

-

Borylation: In a separate flame-dried 1 L flask, prepare a solution of trimethyl borate (8.1 mL) in 100 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add the prepared Grignard reagent from Part 1 to the cold trimethyl borate solution via a cannula. It is critical to maintain the temperature below -70 °C during the addition to minimize side reactions.[8] After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by adding 150 mL of cold 2 M aqueous hydrochloric acid. Stir vigorously for 30 minutes. An exothermic reaction will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification

Arylboronic acids are often challenging to purify via standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines).[9][10]

-

Acid-Base Extraction (Optional but Recommended): Dissolve the crude solid in diethyl ether. Extract with a 1 M NaOH solution. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt. Wash the aqueous layer with a small amount of diethyl ether to remove non-acidic impurities. Cool the aqueous layer in an ice bath and re-acidify with 2 M HCl until the pH is ~2. The pure boronic acid should precipitate out.[11]

-

Recrystallization: Collect the precipitated solid by vacuum filtration. Recrystallize the solid from a suitable solvent system, such as a mixture of hot water and ethanol or hexane/ethyl acetate, to yield pure this compound as a white to off-white solid.[1]

Conclusion: A Versatile Tool for Chemical Innovation

The synthetic protocol detailed in this guide provides a reliable pathway to this compound, a valuable reagent in modern organic synthesis. The strategic placement of the bromine, trifluoromethoxy, and boronic acid functionalities makes it an ideal precursor for creating novel pharmaceutical candidates and advanced materials. A thorough understanding of the reaction mechanism and careful attention to anhydrous conditions are paramount for achieving high yields and purity. This compound will undoubtedly continue to be a cornerstone in the development of next-generation molecules with tailored properties.

References

- 1. reddit.com [reddit.com]

- 2. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a specialized building block used in organic synthesis, particularly in cross-coupling reactions.[1] Its unique trifluoromethoxy and bromo functionalities make it a valuable reagent in the development of novel pharmaceutical compounds and other advanced materials. However, as with all boronic acids, it is crucial to understand its potential hazards to ensure safe handling.

While specific toxicological properties for this compound are not extensively documented in publicly available literature, data from structurally similar arylboronic acids and related fluorinated compounds provide a basis for a cautious approach.[2][3] Arylboronic acids have been noted as potentially weakly mutagenic in some microbial assays, highlighting the importance of minimizing exposure.[2]

1.1 GHS Hazard Classification (Anticipated)

Based on data for similar compounds, the anticipated Globally Harmonized System (GHS) classification for this compound is as follows. Note that the definitive classification should always be obtained from the supplier's SDS.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation |

This table is based on classifications for similar boronic acid compounds.[4][5]

1.2 Physical and Chemical Properties

| Property | Value |

| CAS Number | 1072951-48-4[6][7][8] |

| Molecular Formula | C7H5BBrF3O3[6][8] |

| Molecular Weight | 284.8 g/mol [8] |

| Physical Form | Solid[6] |

| Storage Temperature | Room temperature, under inert atmosphere[6] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are fundamental to mitigating the risks associated with handling this compound.

2.1 Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] For weighing and transferring solids, a certified chemical fume hood is mandatory to prevent inhalation of dust particles.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]

2.2 Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye Protection: Tight-sealing safety goggles or a face shield are essential to prevent eye contact.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but always consult your institution's glove compatibility chart.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[9]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[5]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

3.1 Handling

-

Avoid Dust Formation: This compound is a solid, and care must be taken to avoid generating dust during handling.[4][9]

-

Inert Atmosphere: Some boronic acids can be sensitive to air and moisture.[9] While room temperature storage is indicated, storing under an inert atmosphere like argon or nitrogen is a best practice to prevent degradation.[6]

-

Grounding: To prevent electrostatic discharge, which could ignite fine dust particles, ensure that equipment is properly grounded.[4]

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[10] Wash hands thoroughly after handling.[4]

3.2 Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4][9]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Temperature: Store at room temperature.[8]

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1 First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[12] Seek immediate medical attention.[12][13] |

| Skin Contact | Remove all contaminated clothing.[11] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][12] If skin irritation persists, seek medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[11][13] |

| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[12][13] |

4.2 Accidental Release Measures

A small spill can be managed by trained personnel with the appropriate PPE. For large spills, evacuate the area and contact your institution's emergency response team.

Spill Cleanup Protocol:

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading.

-

Absorb: Carefully sweep or scoop up the solid material, avoiding dust generation.[9] Place the material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[10]

Section 5: Fire-Fighting Measures

While arylboronic acids are not typically flammable, they can decompose under fire conditions to produce hazardous gases.

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][4]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[3][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling.

-

Reactivity: Generally stable under normal conditions.[3]

-

Conditions to Avoid: Exposure to moist air or water, as some boronic acids are hygroscopic.[9][14] Also, avoid incompatible products and excess heat.[9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[3][5]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[9]

Visualized Workflow: Accidental Spill Response

References

- 1. 1072951-48-4|(3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 1072951-48-4 [sigmaaldrich.cn]

- 7. This compound | 1072951-48-4 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. fishersci.com [fishersci.com]

- 10. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 11. laballey.com [laballey.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

IUPAC Name: (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of the versatile reagent, (3-bromo-5-(trifluoromethoxy)phenyl)boronic acid. With its unique electronic and structural features, this building block is of significant interest in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

(3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid belongs to the class of fluorinated arylboronic acids, which are pivotal reagents in modern organic synthesis. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, into organic molecules can profoundly influence their physicochemical and biological properties. The -OCF₃ group, in particular, is highly lipophilic and electron-withdrawing, and can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of a bromine atom provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This dual functionality makes (3-bromo-5-(trifluoromethoxy)phenyl)boronic acid a valuable asset in the construction of novel molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of (3-bromo-5-(trifluoromethoxy)phenyl)boronic acid is presented in the table below.

| Property | Value |

| IUPAC Name | (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid |

| CAS Number | 1072951-48-4 |

| Molecular Formula | C₇H₅BBrF₃O₃ |

| Molecular Weight | 284.82 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Storage | Inert atmosphere, room temperature |

Synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid

The synthesis of (3-bromo-5-(trifluoromethoxy)phenyl)boronic acid can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic pathway involves the preparation of the key intermediate, 1-bromo-3-(trifluoromethoxy)benzene, followed by its conversion to the desired boronic acid.

Synthesis of the Precursor: 1-Bromo-3-(trifluoromethoxy)benzene

The synthesis of 1-bromo-3-(trifluoromethoxy)benzene can be approached from 3-(trifluoromethoxy)aniline. A common strategy involves a Sandmeyer reaction, a robust method for the conversion of an amino group on an aromatic ring to a halide.

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq.).

-

Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr (48%).

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-bromo-3-(trifluoromethoxy)benzene can be purified by vacuum distillation or column chromatography on silica gel.

-

Borylation of 1-Bromo-3-(trifluoromethoxy)benzene

The final step is the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through a halogen-metal exchange followed by reaction with a borate ester.

-

Halogen-Metal Exchange:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Borylation:

-

To the freshly prepared organolithium solution, add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) at 0 °C.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

-

Diagram of the Synthetic Workflow:

Navigating the Solubility Landscape of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid: A Technical Guide for Researchers

Abstract

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a key building block in modern medicinal chemistry and materials science, prized for its utility in cross-coupling reactions. However, its effective application is contingent upon a thorough understanding of its solubility characteristics, a property that governs reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a systematic approach to solvent selection, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This guide aims to bridge the current gap in publicly available, specific solubility data for this reagent, empowering researchers to optimize its use in their synthetic endeavors.

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a reagent is a critical, yet often overlooked, parameter that dictates the success of a chemical transformation. For this compound, a solid at room temperature, understanding its behavior in various solvents is paramount. Inadequate solubility can lead to poor reaction yields, difficult purifications, and challenges in analytical characterization. Conversely, a well-characterized solubility profile enables rational solvent selection for homogeneous reaction conditions, efficient downstream processing, and the development of robust and scalable synthetic protocols. This guide provides the foundational knowledge and practical methodologies to comprehensively assess and leverage the solubility of this important synthetic intermediate.

Molecular Architecture and its Influence on Solubility

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups. A judicious analysis of its structure provides valuable predictive insights into its solubility behavior.

-

The Arylboronic Acid Moiety: Phenylboronic acids generally exhibit low solubility in water.[1][2] This is attributed to the hydrophobic nature of the phenyl ring. However, the boronic acid group, -B(OH)₂, is capable of hydrogen bonding, which can impart some solubility in polar protic solvents. It's important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), a process that can be influenced by the solvent and temperature, further complicating solubility studies.[3]

-

The Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a powerful modulator of molecular properties. It is known to be highly lipophilic, significantly more so than a methoxy group, which generally enhances solubility in organic solvents and biological membranes.[4] This increased lipophilicity is a key attribute for improving the pharmacokinetic profiles of drug candidates.[5] The strong electron-withdrawing nature of the -OCF₃ group also influences the electronic properties of the aromatic ring.[4]

-

The Bromo Substituent (-Br): The bromine atom is a bulky, lipophilic substituent. Its presence further contributes to the overall nonpolar character of the molecule, suggesting a preference for less polar organic solvents.

Collective Impact: The combination of a large, hydrophobic aromatic system with two lipophilic substituents (Br and OCF₃) strongly suggests that this compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents. The boronic acid functional group provides a potential handle for solubility in polar organic solvents that can engage in hydrogen bonding.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1072951-48-4 | |

| Molecular Formula | C₇H₅BBrF₃O₃ | [6] |

| Molecular Weight | 284.83 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, under inert atmosphere |

A Strategic Approach to Solvent Selection

Given the absence of specific solubility data, a systematic screening of solvents is the most effective strategy. The following categories of solvents should be considered, progressing from nonpolar to polar, to establish a comprehensive solubility profile.

-

Apolar Solvents: (e.g., Hexanes, Toluene, Dichloromethane) - The high lipophilicity of the molecule suggests that it may have some solubility in these solvents, particularly chlorinated solvents.

-

Ethereal Solvents: (e.g., Diethyl ether, Tetrahydrofuran (THF), Dioxane) - Ethers are excellent solvents for many boronic acids and are often used in Suzuki-Miyaura coupling reactions.[7]

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) - The polarity of these solvents, coupled with their ability to accept hydrogen bonds, may facilitate the dissolution of the boronic acid.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) - Alcohols can act as both hydrogen bond donors and acceptors, potentially leading to good solubility.

-

Aqueous Systems: (e.g., Water, Buffered solutions) - While expected to be low, quantifying the aqueous solubility is crucial for applications involving biphasic reaction conditions or for understanding its environmental fate. The solubility of boronic acids can be pH-dependent, so evaluation in buffered solutions is also recommended.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method, which relies on detecting the temperature at which a suspension becomes a clear solution, is a robust and widely used technique for determining the solubility of crystalline compounds.[3][8] This method is particularly advantageous as it allows for the acquisition of solubility data over a range of temperatures.

5.1. Materials and Equipment

-

This compound (purity ≥97%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials with magnetic stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Turbidity sensor or a laser light source and detector

-

Temperature probe (± 0.1 °C)

-

Data acquisition system

5.2. Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a known mass of this compound into a glass vial.

-

Solvent Addition: Add a precise volume or mass of the chosen solvent to the vial.

-

Sealing and Placement: Securely seal the vial and place it in the controlled temperature bath.

-

Initial Equilibration: Set the initial temperature to a point where the compound is expected to be insoluble and begin vigorous stirring.

-

Controlled Heating: Program a slow and steady temperature ramp (e.g., 0.5 °C/min) to ensure thermal equilibrium is maintained.

-

Turbidity Monitoring: Continuously monitor the turbidity of the suspension. The dissolution point is the temperature at which the last solid particles disappear, resulting in a sharp decrease in turbidity.

-

Data Recording: Record the dissolution temperature for the specific concentration.

-

Repeatability: Repeat the measurement for the same concentration to ensure reproducibility.

-

Concentration Variation: Repeat steps 1-8 for a range of different concentrations to construct a solubility curve.

5.3. Data Analysis and Presentation

The collected data should be presented as a solubility curve, plotting the concentration of the solute (in mol/L or g/100 mL) against the dissolution temperature. This graphical representation provides an intuitive understanding of the compound's solubility behavior as a function of temperature.

Visualization of the Experimental Workflow

The logical flow of the dynamic method for solubility determination is illustrated in the following diagram.

Caption: Workflow for the dynamic determination of solubility.

Safety Considerations

As with any chemical handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic acid: A Key Building Block in Modern Drug Discovery

Abstract

3-Bromo-5-(trifluoromethoxy)phenylboronic acid has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethoxy and bromo substitutions on the phenylboronic acid scaffold offer distinct electronic and steric properties, enabling novel molecular designs in drug development and organic electronics. This guide provides an in-depth analysis of the spectral characteristics of this compound, offering researchers a comprehensive reference for its identification and characterization. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic analysis and supported by data from analogous structures.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can profoundly modulate the physicochemical properties of molecules. The -OCF₃ group, in particular, is highly sought after in drug design as it can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the aromatic ring. The presence of a bromine atom further adds a versatile handle for subsequent chemical modifications. A thorough understanding of the spectral signature of this compound is therefore paramount for its effective utilization in research and development.

Molecular Structure and Isotopic Considerations

Before delving into the spectral data, it is essential to visualize the molecule's structure and consider its isotopic composition, which will be particularly relevant in mass spectrometry.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is crucial for reproducibility.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be necessary.

-

¹⁹F and ¹¹B NMR: If available, these experiments provide direct information about the fluorine and boron environments, respectively.

¹H NMR Spectral Analysis

The ¹H NMR spectrum will be characterized by signals from the aromatic protons and the hydroxyl protons of the boronic acid group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| B(OH )₂ | 8.0 - 8.5 | Broad singlet | - | Exchangeable protons, chemical shift is solvent and concentration-dependent. |

| Ar-H | 7.8 - 8.2 | Multiplet | J(H,H) ≈ 1-3 Hz | The aromatic protons will appear as multiplets due to small meta and para couplings. The electron-withdrawing nature of the bromo, trifluoromethoxy, and boronic acid groups will shift these protons downfield. |

Expert Insights: The broadness of the B(OH)₂ signal is a result of chemical exchange with residual water and quadrupole broadening from the boron nucleus. Addition of a drop of D₂O will cause this signal to disappear, a classic method for its confirmation. The aromatic region may appear complex due to the similar electronic environments of the three protons. 2D NMR techniques like COSY could be employed for unambiguous assignment.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF in Hz) | Rationale |

| C -B | ~130-135 | Singlet | - | Carbon directly attached to boron. |

| C -Br | ~120-125 | Singlet | - | Carbon bearing the bromine atom. |

| C -OCF₃ | ~150-155 | Quartet | ~2-5 | Carbon attached to the trifluoromethoxy group, showing small coupling to the fluorine atoms. |

| Ar-C H | ~125-140 | Singlet | - | Aromatic methine carbons. |

| OC F₃ | ~120 | Quartet | ~255-260 | The carbon of the trifluoromethoxy group exhibits a characteristic large one-bond coupling to the three fluorine atoms.[1] |

Trustworthiness Check: The observation of a quartet with a large coupling constant (¹JCF > 250 Hz) is a definitive indicator of the -OCF₃ group.[1] This self-validating feature is a cornerstone of the compound's characterization.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Data Acquisition

Protocol:

-

Sample Preparation: For solid samples, the KBr pellet method is common. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (B(OH)₂) | 3200-3600 | Strong, Broad | Characteristic of the hydroxyl groups of the boronic acid, often involved in hydrogen bonding. |

| C-H stretch (aromatic) | 3000-3100 | Medium | Typical for C-H bonds on an aromatic ring. |

| C=C stretch (aromatic) | 1550-1650 | Medium-Strong | Skeletal vibrations of the phenyl ring. |

| B-O stretch | 1300-1400 | Strong | A characteristic and strong absorption for boronic acids. |

| C-F stretch (-OCF₃) | 1100-1300 | Strong | The C-F bonds give rise to very strong absorptions. |

| C-Br stretch | 500-600 | Medium | The C-Br stretching vibration appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: MS Data Acquisition

Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion. Electron ionization (EI) can also be used and will provide more fragmentation information.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine the most sensitive detection method.

MS Spectral Analysis

Molecular Ion (M⁺): The molecular weight of this compound is 284.82 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two peaks of nearly equal intensity at m/z values corresponding to [C₇H₅B⁷⁹BrF₃O₃]⁺ and [C₇H₅B⁸¹BrF₃O₃]⁺.

Fragmentation Pathway: Under EI conditions, the molecule is expected to fragment in a predictable manner.

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectral characterization of this compound is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The combination of NMR, IR, and MS provides a detailed and validated structural confirmation. The characteristic signals, such as the large ¹JCF coupling in ¹³C NMR, the broad O-H stretch in IR, and the distinct isotopic pattern of bromine in MS, serve as reliable diagnostic markers for researchers and scientists in the field of drug development and materials science. This guide provides a robust framework for the interpretation of this key synthetic building block.

References

A Senior Application Scientist's Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid: Commercial Availability, Quality Control, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. 3-Bromo-5-(trifluoromethoxy)phenylboronic acid has emerged as a critical building block, providing a versatile scaffold that combines the unique electronic characteristics of the trifluoromethoxy group with the synthetic handles of a boronic acid and a bromo substituent. This guide offers an in-depth technical overview of its commercial availability, critical quality control parameters, and core applications, designed to empower researchers in leveraging this potent reagent for their synthetic campaigns.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its successful application and storage. This compound is a solid material under standard conditions, with specific handling requirements to ensure its long-term stability.

| Property | Value | Source(s) |

| CAS Number | 1072951-48-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BBrF₃O₃ | [1][2] |

| Molecular Weight | 284.83 g/mol | [1][5] |

| Physical Form | Solid / Powder | [1][6] |

| Purity | Typically ≥97% | [1][2][3] |

| Storage Conditions | Inert atmosphere, room temperature | [1][2][4] |

Commercial Sourcing and Availability

This compound is readily available from a range of specialized chemical suppliers. Procurement options typically vary in scale, from milligrams for initial screening to multi-gram quantities for developmental work. When selecting a supplier, researchers should consider not only cost but also the availability of comprehensive analytical data (e.g., Certificate of Analysis), stated purity, and lead times.

| Supplier | Product Identifier | Typical Purity | Available Quantities |

| Sigma-Aldrich | AOB640093414 | 97% | 5 g, 10 g, 25 g[5] |

| AOBChem | AOB640093414 | 97% | 5 g, 10 g, 25 g, 100 g[5][7] |

| CP Lab Safety | - | min 97% | 25 g[2] |

| BLDpharm | 1072951-48-4 | - | Inquire for sizes |

| Pure Chemistry Scientific Inc. | 1072951-48-4 | 97% | Inquire for sizes[3] |

| Chemos GmbH & Co. KG | 1072951-48-4 | - | Inquire for sizes[8] |

Note: Availability and sizing are subject to change. It is recommended to consult the supplier's website for the most current information. This product is intended for professional research and commercial use only[2].

Synthesis, Quality Control, and Impurity Profile

3.1. General Synthetic Route

While supplier-specific synthetic routes are proprietary, arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (typically a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. The workflow below illustrates this general, well-established pathway.

Caption: Generalized synthetic workflow for an arylboronic acid.

3.2. The Criticality of Quality Control

The success of subsequent reactions, particularly palladium-catalyzed cross-couplings, is highly dependent on the purity of the boronic acid reagent. A robust quality control (QC) process is essential to validate the identity and purity of the material.

References

- 1. This compound | 1072951-48-4 [sigmaaldrich.cn]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CasNo.1072951-48-4 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 4. 1072951-48-4|(3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. This compound | 1072951-48-4 [sigmaaldrich.com]

- 6. China (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 7. aobchem.com [aobchem.com]

- 8. This compound | Intermed & Chemicals | www.chemos.de [chemos.de]

Methodological & Application

Application Note & Protocols: Synthesis of Functionalized Biaryl Compounds Using 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

Abstract

This document provides a comprehensive guide for the synthesis of biaryl compounds utilizing 3-Bromo-5-(trifluoromethoxy)phenylboronic acid as a key building block. Biaryl scaffolds are central motifs in medicinal chemistry, materials science, and agrochemicals.[1][2] The incorporation of a trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design.[3][4] Furthermore, the presence of a bromine atom on the boronic acid's phenyl ring offers a valuable synthetic handle for subsequent post-coupling functionalization, enabling the creation of complex, multi-substituted aryl systems. This guide details the mechanistic basis, key reaction parameters, a robust experimental protocol for Suzuki-Miyaura cross-coupling, and data on reaction scope and purification.

Introduction: Strategic Value of the Reagent

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[5][6] Its success is rooted in the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boronic acid reagents.[7]

This compound is a particularly strategic reagent for two primary reasons:

-

The Trifluoromethoxy (-OCF3) Group: This functional group is a bioisostere of other groups but possesses unique electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can profoundly influence the pharmacokinetic profile of a drug candidate by enhancing membrane permeability and improving metabolic stability.[3]

-

The Bromo (-Br) Substituent: The bromine atom is an excellent leaving group for a secondary cross-coupling reaction. This "bi-functional" nature allows for a two-stage synthetic strategy: first, a Suzuki-Miyaura coupling via the boronic acid group, followed by a second, different coupling reaction (e.g., another Suzuki, Sonogashira, Buchwald-Hartwig) at the bromine site. This enables the rapid assembly of complex, non-symmetrical poly-aryl structures.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The reaction proceeds via a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[8][9][10] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Catalytic Cycle Overview

The catalytic cycle is a well-established sequence of organometallic transformations.[8][10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[9][10]

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.[9][10]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[9][10]

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimizing Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key components.

-

Palladium Catalyst/Precatalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts often offer higher efficiency.[9] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or used as pre-formed precatalysts (e.g., XPhos-Pd-G2), are highly effective for coupling challenging substrates, including electron-deficient boronic acids and sterically hindered partners.[6][12] These advanced catalysts can facilitate reactions at lower temperatures and catalyst loadings.[12]

-

Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[7] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the sensitivity of functional groups on the substrates; K₃PO₄ is a strong, non-nucleophilic base often effective for difficult couplings, while K₂CO₃ is a milder and economical option for more reactive partners.[13]

-

Solvent System: The choice of solvent must facilitate the dissolution of both organic and inorganic reagents. Aprotic polar solvents like 1,4-dioxane, toluene, or DME, often mixed with water to dissolve the inorganic base, are standard. Anhydrous conditions can also be employed, particularly with boronic esters, to prevent competitive protodeboronation.[14]

-

Temperature: Reaction temperatures typically range from 80-110 °C. However, microwave-assisted protocols can significantly shorten reaction times by reaching higher temperatures (e.g., 120-150 °C) rapidly and efficiently.[6]

Experimental Protocols

The following protocols provide a general framework. Optimization may be necessary for specific substrate combinations.

General Workflow

A typical experimental workflow involves careful preparation, execution under inert conditions, and systematic purification.

Caption: Figure 2: Experimental Workflow for Biaryl Synthesis.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Halide (1.0 equivalent)

-

Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.5 equivalents)

-

Degassed Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 ratio)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).

-

Seal the flask with a rubber septum and evacuate and backfill with inert gas three times.

-

Add the degassed 1,4-dioxane (e.g., 8 mL) via syringe.

-

In a separate vial, dissolve the base (2.5 mmol) in degassed water (2 mL) and add it to the reaction mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).

-

Upon completion, cool the mixture to room temperature.

Post-Reaction Work-up and Purification

-

Dilute the cooled reaction mixture with ethyl acetate (20 mL) and water (15 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[9]

Data Presentation: Reaction Scope and Yields

The utility of this compound is demonstrated by its successful coupling with a variety of aryl halides. The table below summarizes typical results.

| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~85-95 |